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molecular formula C13H11N3O3 B8580552 2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 88529-72-0

2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B8580552
M. Wt: 257.24 g/mol
InChI Key: FKIJMWIPULJYJW-UHFFFAOYSA-N
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Patent
US04603198

Procedure details

A mixture of 1 g of sodium and 80 ml of ethanol was cooled in an ice-bath and 7.12 g of N-hydroxyphthalimide was added thereto and the mixture was stirred at room temperature. The mixture was cooled in an ice-bath and 3.16 g of 5-methyl-4-chloromethylimidazole hydrochloride was added thereto. The resulting mixture was stirred for 2 hours. The solvent was distilled off and SSB was added to the residue and the mixture was extracted with chloroform. The extract was washed with SSC and dried with sodium sulfate and concentrated to dryness. The residue was washed with ether to give 2.37 g of N-((5-methylimidazole-4-yl)methoxy)phthalimide with mp 155°-156° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][N:3]1[C:7](=[O:8])[C:6]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:5]2[C:4]1=[O:13].Cl.[CH3:15][C:16]1[NH:20][CH:19]=[N:18][C:17]=1[CH2:21]Cl>C(O)C>[CH3:15][C:16]1[NH:20][CH:19]=[N:18][C:17]=1[CH2:21][O:2][N:3]1[C:4](=[O:13])[C:5]2=[CH:12][CH:11]=[CH:10][CH:9]=[C:6]2[C:7]1=[O:8] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.12 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
3.16 g
Type
reactant
Smiles
Cl.CC1=C(N=CN1)CCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
SSB was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with SSC
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
The residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=CN1)CON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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